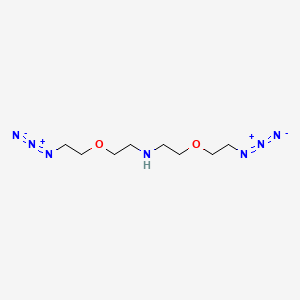

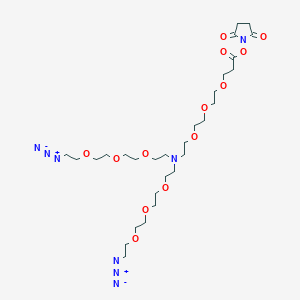

N-(NHS-PEG3)-N-bis(PEG3-azide)

Vue d'ensemble

Description

“N-(NHS-PEG3)-N-bis(PEG3-azide)” is also known as Azido-PEG3-NHS ester . It is a type of azide linker used in click chemistry. The azide group can react with alkynes such as BCN, DBCO, and Propargyl group via Click Chemistry to yield a stable triazole linkage . The NHS ester can be applied to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Synthesis Analysis

The synthesis of “N-(NHS-PEG3)-N-bis(PEG3-azide)” involves the use of azide linkers in click chemistry . The azide group can react with alkynes such as BCN, DBCO, and Propargyl group via Click Chemistry to yield a stable triazole linkage . The NHS ester can be applied to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis

The molecular formula of “N-(NHS-PEG3)-N-bis(PEG3-azide)” is C13H20N4O7 . It has a molecular weight of 344.3 .Chemical Reactions Analysis

“N-(NHS-PEG3)-N-bis(PEG3-azide)” is used in click chemistry, where the azide group can react with alkynes such as BCN, DBCO, and Propargyl group to yield a stable triazole linkage .Physical And Chemical Properties Analysis

“N-(NHS-PEG3)-N-bis(PEG3-azide)” has a molecular weight of 344.3 . It is soluble in water, DMSO, DCM, and DMF . It is stored at -20°C .Applications De Recherche Scientifique

Gene Delivery Vectors

One significant application of N-(NHS-PEG3)-N-bis(PEG3-azide) and similar compounds is in the field of gene delivery vectors. A study developed a block copolymer as a DNA carrier for hepatocytes. This polymer, synthesized with a terminal carboxylic group, was activated by N-hydroxysuccinimide (NHS) and conjugated with polyethylene glycol (PEG)-bis(amine). It demonstrated enhanced gene transfection efficiency, highlighting its potential in gene therapy (Lim, Yeom, & Park, 2000).

Bio-Orthogonal Coupling

Another vital application is in bio-orthogonal coupling techniques. A study described the synthesis of metal-coordinating ligands with hydrophilic PEG segments and terminal reactive groups of azide or aldehyde. These functionalities were crucial in bio-orthogonal coupling techniques applied on quantum dot (QD) surfaces, enabling the QDs to be used as carriers for in vivo imaging and delivery, demonstrating the versatility of PEG-azide-based compounds in creating multifunctional platforms (Zhan, Palui, Merkl, & Mattoussi, 2016).

Polymer Modification and Bioconjugation

The modification of polymers with PEG and subsequent bioconjugation is another prominent application. A study involved tethering PEG to poly(propylene fumarate) (PPF), enhancing biocompatibility and facilitating the coupling of bioactive molecules, such as peptides, to the polymer. This research demonstrates the potential of PEG-azide compounds in developing biocompatible materials with tailored properties (Jo, Engel, & Mikos, 2000).

Imaging and Diagnostic Tools

Compounds similar to N-(NHS-PEG3)-N-bis(PEG3-azide) are also utilized in developing imaging and diagnostic tools. A study focused on bioconjugate methods for labeling antibodies with positron-emitting radionuclides. The use of a PEG3 linker in these constructs impacted the pharmacokinetic performance, enhancing the metabolism and reducing nonspecific accumulation in background organs. This highlights the significance of such compounds in improving the performance of diagnostic agents (Guillou et al., 2021).

Mécanisme D'action

Target of Action

The primary target of N-(NHS-PEG3)-N-bis(PEG3-azide) is the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and nucleic acid interactions.

Mode of Action

N-(NHS-PEG3)-N-bis(PEG3-azide) interacts with its targets through a process known as click chemistry . The azide group of the compound reacts with an alkyne group, such as BCN, DBCO, or Propargyl group, to yield a stable triazole linkage . This reaction allows the compound to bind to its targets and exert its effects.

Biochemical Pathways

The interaction of N-(NHS-PEG3)-N-bis(PEG3-azide) with its targets affects various biochemical pathways. The formation of the stable triazole linkage alters the structure and function of the target molecules, which can influence downstream biochemical processes . .

Pharmacokinetics

The compound’s solubility in water, dmso, dcm, and dmf suggests that it may be readily absorbed and distributed within the body . The impact of these properties on the compound’s bioavailability would need further investigation.

Result of Action

The result of N-(NHS-PEG3)-N-bis(PEG3-azide)'s action is the modification of its target molecules. By forming a stable triazole linkage with primary amines, the compound can alter the structure and function of proteins, oligonucleotides, and other amine-containing molecules . This modification can have various molecular and cellular effects, depending on the nature of the target molecule.

Action Environment

The action of N-(NHS-PEG3)-N-bis(PEG3-azide) can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction may be affected by the presence of other reactive groups in the environment . Additionally, the stability of the compound may be influenced by factors such as temperature and pH

Orientations Futures

“N-(NHS-PEG3)-N-bis(PEG3-azide)” has potential applications in bioconjugation, drug delivery, PEG hydrogel, crosslinker, and surface functionalization . Its future directions could include further exploration of these applications and development of new methods for its synthesis and use.

Relevant Papers One of the relevant papers is “Albumin-Binding PSMA Ligands: Implications for Expanding the Therapeutic Window” published in The Journal of Nuclear Medicine in December 2018 . This paper might provide more insights into the applications of “N-(NHS-PEG3)-N-bis(PEG3-azide)”.

Analyse Biochimique

Biochemical Properties

N-(NHS-PEG3)-N-bis(PEG3-azide) interacts with various enzymes and proteins through its Azide group. This group can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction forms a stable triazole linkage, which is crucial in the formation of PROTACs .

Cellular Effects

The effects of N-(NHS-PEG3)-N-bis(PEG3-azide) on cells are primarily related to its role in the synthesis of PROTACs. PROTACs are designed to degrade specific proteins within cells, thereby influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-(NHS-PEG3)-N-bis(PEG3-azide) exerts its effects through its ability to form stable triazole linkages with molecules containing Alkyne groups . This reaction is catalyzed by copper and results in the formation of PROTACs, which can selectively degrade target proteins within cells .

Temporal Effects in Laboratory Settings

Its role in the formation of PROTACs suggests that it may have long-term effects on cellular function, as the degradation of target proteins can result in significant changes in cell behavior .

Metabolic Pathways

Given its role in the formation of PROTACs, it may interact with various enzymes and cofactors during the degradation of target proteins .

Subcellular Localization

Given its role in the formation of PROTACs, it is likely to be found wherever its target proteins are located within the cell .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52N8O13/c30-34-32-4-10-42-16-22-48-25-19-45-13-7-36(8-14-46-20-26-49-23-17-43-11-5-33-35-31)6-12-44-18-24-47-21-15-41-9-3-29(40)50-37-27(38)1-2-28(37)39/h1-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZGSTOKLAFFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52N8O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

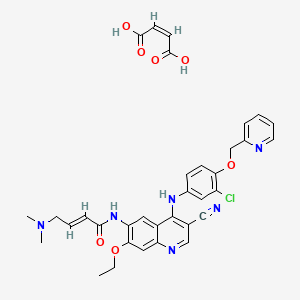

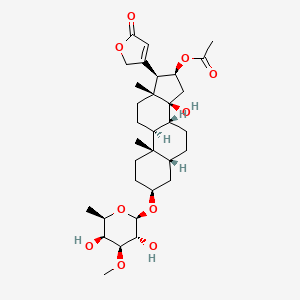

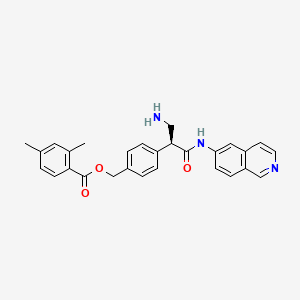

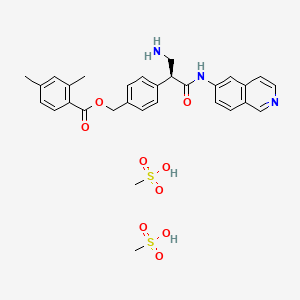

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S)-rel-4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1H)-1,2,4-triazol-1-carbonyl)-4-piperidinyl]-2-azetidinone](/img/structure/B609545.png)

![Tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate](/img/structure/B609547.png)

![N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide](/img/structure/B609549.png)

![N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide](/img/structure/B609550.png)